molecular formula C8H7N3O B1625802 Pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 77457-01-3

Pyrazolo[1,5-a]pyridine-3-carboxamide

カタログ番号: B1625802
CAS番号: 77457-01-3
分子量: 161.16 g/mol
InChIキー: JVOGPCAZHXALIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Tuberculosis Applications

One of the most notable applications of PPA derivatives is their potential as anti-tuberculosis agents. Recent studies have highlighted the synthesis and evaluation of various PPA derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

Key Findings:

  • A series of PPA derivatives were designed and synthesized, exhibiting in vitro potency with minimum inhibitory concentration (MIC) values as low as 0.002 μg/mL against drug-susceptible H37Rv strains and resistant strains (rINH and rRMP) .
  • Notably, compound 6j demonstrated excellent pharmacokinetic properties with an oral bioavailability of 41% and significant reductions in bacterial burden in mouse models infected with Mtb .

Case Study: Compound 6j

  • Synthesis: Compound 6j was synthesized through amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with various primary amines.
  • In Vivo Efficacy: In mouse models, it exhibited a dose-dependent reduction in bioluminescence intensity, indicating effective bacterial load reduction .

Cancer Treatment

PPA derivatives have also shown promise in cancer therapy, particularly as inhibitors of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers, making their inhibition a target for therapeutic intervention.

Key Findings:

  • Structure-activity relationship (SAR) studies revealed that specific substitutions on the PPA scaffold enhance Trk inhibition. For instance, the presence of a carboxamide group at the third position significantly improved enzymatic inhibition .
  • Compounds derived from pyrazolo[1,5-a]pyrimidine frameworks exhibited potent anticancer activity against cell lines such as HCT116 .

Case Study: Trk Inhibitors

  • Compounds with IC50 values as low as 0.1 nM against TrkA were identified, suggesting that further optimization could lead to highly selective and potent anticancer agents .

Kinase Inhibition

PPA derivatives have been explored for their ability to inhibit various kinases, including c-Kit and Trk kinases.

Key Findings:

  • PPA compounds have been shown to inhibit wild-type c-Kit kinase effectively, which is crucial for treating disorders mediated by this enzyme .
  • The strategic design of these compounds allows for modifications that can enhance their inhibitory effects on specific kinases involved in disease processes.

Summary Table of Key Applications

Application AreaKey CompoundsActivity/Findings
Anti-TuberculosisCompound 6jMIC < 0.002 μg/mL; Oral bioavailability 41%
Cancer TreatmentVarious PPAsPotent inhibitors of Trk; IC50 values < 0.1 nM
Kinase InhibitionPPA DerivativesEffective against c-Kit; potential for further optimization

特性

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGPCAZHXALIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509762
Record name Pyrazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77457-01-3
Record name Pyrazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。